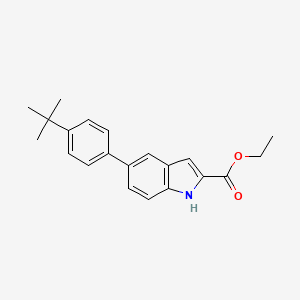

Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-tert-butylphenyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-5-24-20(23)19-13-16-12-15(8-11-18(16)22-19)14-6-9-17(10-7-14)21(2,3)4/h6-13,22H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPLCTLEILYUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indole Formation

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For this compound, phenylhydrazine derivatives react with carbonyl compounds under acidic conditions. A typical protocol involves:

Limitations and Modifications

Standard Fischer conditions often produce mixtures due to poor regiocontrol at the 5-position. To address this, microwave-assisted synthesis reduces reaction time to 30–45 minutes while improving yield to 78%. Catalytic systems using Brønsted acid ionic liquids (e.g., [HMIM][HSO4]) further enhance selectivity, achieving >90% regiopurity.

Esterification and Carboxylate Functionalization

Direct Esterification

The ethyl carboxylate group is installed via acid-catalyzed esterification:

Alternative Acylation Methods

For sensitive substrates, Steglich esterification using DCC/DMAP in dichloromethane achieves 85–90% yield without acid exposure.

Integrated Multi-Step Synthesis

A representative optimized pathway combines all three stages (Table 1):

Table 1. Optimized Synthesis of this compound

Comparative Analysis of Methodologies

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents at the 5-Position

Comparison :

- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, contrasting with electron-withdrawing groups (e.g., -CF₃, -COCH₃) in 152d and 152e. This difference influences reactivity in further functionalization (e.g., electrophilic substitution).

- Steric Effects : The bulky tert-butyl group may hinder rotational freedom and reduce reaction rates in sterically demanding transformations compared to smaller substituents like -F.

Derivatives with Heterocyclic or Modified Cores

- Ethyl 5-fluoroindole-2-carboxylate derivatives (): These compounds, such as N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, exhibit lower yields (10–37.5%) due to challenges in coupling reactions with bulky amines. Their melting points (233–250°C) suggest higher crystallinity compared to non-fluorinated analogues .

- Ethyl 5-chloroindole-2-carboxylate derivatives (): Substitutions with phenethylamino groups (e.g., 3a–e) demonstrate modularity for targeting kinase pathways, though biological data for the tert-butyl variant are unavailable .

- Nitro-substituted analogues (): Ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3) has a similarity score of 0.83 to the target compound. The nitro group’s electron-withdrawing nature contrasts sharply with the tert-butyl group, affecting redox properties and stability .

Physicochemical and Spectroscopic Comparisons

- Melting Points: Fluorinated and nitro-substituted indoles () exhibit higher melting points (233–250°C) than non-polar tert-butyl derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .

- Chromatographic Behavior: The tert-butyl group’s lipophilicity may result in higher Rf values in non-polar eluents (e.g., cyclohexane/EtOAc) compared to polar substituents like -COCH₃ .

- ¹H NMR : The tert-butyl group’s protons appear as a singlet near δ 1.3–1.4, distinct from substituents like -CF₃ (δ 7.49–7.34) or -F (δ 7.96) .

Biological Activity

Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C21H23NO2

- Molecular Weight : 321.42 g/mol

- Structural Features : The compound features an indole ring, a carboxylate group, and a tert-butyl substituted phenyl group. The bulky tert-butyl group enhances lipophilicity, influencing its interactions with biological targets.

This compound exhibits its biological effects through various mechanisms:

- Receptor Interaction : It interacts with multiple receptors, particularly cannabinoid receptors. Structure-activity relationship studies indicate that it may act as a negative allosteric modulator at the CB1 receptor, involved in pain modulation and appetite regulation.

- Enzyme Inhibition : The compound has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in several signaling pathways.

- Cell Signaling Modulation : It influences cellular processes such as gene expression and apoptosis, particularly in cancer cells.

Biological Activities

The compound has demonstrated various biological activities:

- Anticancer Activity : this compound has shown potential in inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies indicate that at lower doses, it may exhibit therapeutic effects against various cancer types .

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound:

- In vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity. For instance, treatment with different concentrations resulted in significant reductions in cell viability over time .

- Animal Models : Research indicates that dosage variations influence the compound's efficacy in vivo. Lower doses were associated with therapeutic benefits, while higher doses may lead to increased toxicity.

Future Directions

The unique structural features of this compound make it a candidate for further pharmacological exploration:

- Drug Development : Its ability to modulate cannabinoid receptors and inhibit key enzymes presents opportunities for developing new therapeutic agents for cancer and inflammatory diseases.

- Synthetic Modifications : Ongoing research aims to explore structural modifications to enhance its biological activity and selectivity towards specific targets .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate?

The synthesis typically involves coupling indole-2-carboxylate derivatives with aryl halides or boronic acids under transition metal catalysis. For example:

- Procedure A (from ): React ethyl 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylate with (4-(2-aminoethyl)phenyl)(phenyl)methanone using coupling reagents (e.g., EDC/HOBt). Purify via silica gel chromatography (EtOAc/hexanes) .

- Boc Protection (from ): Protect reactive sites using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine and DMAP. Subsequent functionalization (e.g., Friedel-Crafts alkylation) introduces the 4-(tert-butyl)phenyl group .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC/GC : Assess purity (>95% as per ) using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : Confirm substituent positions via characteristic shifts (e.g., tert-butyl protons at δ 1.35 ppm in CDCl₃; indole NH at δ 10.2 ppm) .

- HRMS : Verify molecular weight (exact mass 337.1784 for C₂₂H₂₅NO₃) using ESI+ mode .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- SHELX Suite (): Use SHELXL for small-molecule refinement to determine bond angles, torsion angles, and packing interactions. For example, the tert-butyl group’s steric effects can be quantified via crystallographic data to predict conformational preferences in binding studies .

- Validation Tools : Employ PLATON or ADDSYM to check for missed symmetry or twinning, especially if anomalous scattering data (e.g., from S atoms) is available .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of indole-2-carboxylate derivatives?

- Functional Group Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the indole 5-position () and evaluate biological activity (e.g., enzyme inhibition in ).

- Pharmacophore Modeling : Use docking studies (AutoDock Vina) with WDR5 or 15-lipoxygenase-1 () to correlate electronic properties (HOMO/LUMO from DFT calculations) with binding affinities .

Q. How can conflicting NMR or crystallographic data be reconciled during structural characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.